1,1,3-Trichloropropane

Descripción general

Descripción

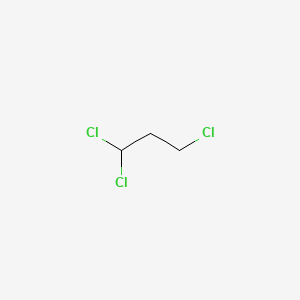

1,1,3-Trichloropropane: is an organic compound with the molecular formula C₃H₅Cl₃ and a molecular weight of 147.431 g/mol . It is a colorless liquid that is used in various industrial applications. The compound is known for its high reactivity due to the presence of three chlorine atoms attached to a three-carbon chain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1,3-Trichloropropane can be synthesized through the chlorination of propylene. The reaction involves the addition of chlorine to propylene in the presence of a catalyst, typically at elevated temperatures . Another method involves the dehydrochlorination of 1,2,3-trichloropropane using a strong base .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of propylene in a liquid-phase chlorinator. The feed stream, consisting essentially of propylene, is chlorinated with chlorine gas in the presence of a catalyst . This method is efficient and yields a high purity product suitable for various industrial applications.

Análisis De Reacciones Químicas

Dehydrohalogenation with Alcoholic KOH

In alcoholic KOH, 1,1,3-trichloropropane favors β-elimination due to the strong base and elevated temperatures. The reaction produces 1,1-dichloropropene and HCl:

This pathway is thermodynamically favored, as seen in studies on 1,2,3-trichloropropane (TCP), where β-elimination to allyl chloride (CH₂=CHCl) is dominant under similar conditions .

With Zerovalent Zinc (Zn⁰)

Reductive dechlorination pathways are critical for environmental remediation. This compound reacts with Zn⁰ in aqueous media, undergoing sequential hydrogenolysis:

Surface-area-normalized rate constants (kSA) for Zn⁰-mediated TCP reduction range from to L m⁻² h⁻¹, with propene as the final product .

Comparative Reactivity of Reductants

| Reductant | kSA (L m⁻² h⁻¹) | Major Product | Byproducts Detected |

|---|---|---|---|

| Zn⁰ | Propene | None | |

| Fe⁰ | Incomplete | 1,2-Dichloropropane |

High-Temperature Pyrolysis

At temperatures >300°C, this compound decomposes via radical pathways to form chlorinated alkenes and HCl:

Density functional theory (DFT) calculations predict a reaction energy barrier of ~45 kcal/mol for C-Cl bond cleavage, consistent with experimental observations for TCP derivatives .

Ozonolysis

Ozonolysis of this compound yields carbonyl compounds such as chloroacetone and formic acid:

This reaction is less selective compared to non-chlorinated alkanes due to competing radical pathways .

Environmental and Biological Implications

This compound’s resistance to hydrolysis ( > 100 days at pH 7) and high octanol-water partition coefficient ( = 2.8) contribute to its persistence in groundwater. Microbial degradation is limited, with aerobic pathways showing negligible activity .

Aplicaciones Científicas De Investigación

Chemical Properties and Production

1,1,3-Trichloropropane has the chemical formula C₃H₅Cl₃ and is produced through the chlorination of propylene or as a by-product in the synthesis of other chemicals. Its properties include high volatility and solubility in organic solvents, making it useful in various applications.

Industrial Applications

- Solvent Use : TCP is employed as a solvent in industrial cleaning products and degreasers due to its ability to dissolve oils and greases effectively.

- Intermediate in Synthesis : It serves as an intermediate in the production of other chemicals, including agrochemicals and pharmaceuticals. The compound's reactivity allows for the formation of various derivatives that are essential in chemical manufacturing.

Toxicological Studies

Numerous studies have assessed the toxicological effects of this compound on human health and laboratory animals. Key findings include:

- Carcinogenic Potential : Research indicates that TCP exhibits carcinogenic properties in laboratory settings. Long-term exposure has been linked to tumors in rats and mice, notably affecting the liver, kidneys, and nasal turbinates .

- Hepatotoxicity : Case studies have documented severe liver injuries resulting from TCP exposure. For instance, individuals exposed to TCP through inhalation developed symptoms such as jaundice and elevated liver enzymes, indicating significant hepatocyte necrosis .

- Hematological Effects : Studies have shown that TCP can induce anemia and other hematological alterations in rodents. The lowest observed adverse effect levels (LOAEL) for hematological changes were noted at doses as low as 8 mg/kg .

Case Study 1: Acute Poisoning Incident

A study involving two young males exposed to TCP revealed severe liver damage characterized by high bilirubin levels and liver enzyme elevations. Histological examination confirmed extensive hepatocyte necrosis. Both patients required prolonged hospitalization but eventually recovered without long-term health impacts .

Case Study 2: Long-term Exposure Effects

In a cohort study of workers exposed to TCP over extended periods, symptoms included respiratory distress and gastrointestinal issues. These findings highlight the importance of monitoring occupational exposure levels to prevent acute and chronic health effects .

Research Findings Summary

Mecanismo De Acción

The mechanism of action of 1,1,3-trichloropropane involves its interaction with cellular components. The compound can undergo reductive dechlorination, leading to the formation of reactive intermediates that can interact with DNA and proteins . This interaction can result in mutagenic and carcinogenic effects . The primary molecular targets include cellular DNA and enzymes involved in detoxification pathways .

Comparación Con Compuestos Similares

1,2,3-Trichloropropane: Similar in structure but differs in the position of chlorine atoms.

1,1,2-Trichloropropane: Another isomer with different reactivity and applications.

Uniqueness: 1,1,3-Trichloropropane is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in industrial and research settings .

Actividad Biológica

1,1,3-Trichloropropane (TCP) is a chlorinated hydrocarbon that has garnered attention due to its potential biological activity and toxicity. This compound has been utilized historically as an industrial solvent and degreasing agent, but its environmental persistence and health effects have raised concerns. This article aims to provide a comprehensive overview of the biological activity of TCP, focusing on its toxicological effects, metabolic pathways, and implications for human health.

Chemical Structure and Properties

This compound is characterized by its three chlorine atoms attached to a propane backbone. The molecular formula is C₃H₅Cl₃, which contributes to its reactivity and potential for bioaccumulation in living organisms.

Acute Toxicity

TCP exhibits moderate acute toxicity. The oral LD50 (lethal dose for 50% of the population) varies depending on the species and route of exposure. In experimental studies, the compound has been shown to cause liver damage, kidney injury, and respiratory tract irritation in both animals and humans . Notably, acute exposure can lead to symptoms such as jaundice and liver dysfunction .

Chronic Toxicity and Carcinogenicity

Research indicates that TCP is a reasonably anticipated human carcinogen based on evidence from animal studies. Long-term exposure has been associated with various tumors in rats and mice, affecting organs such as the liver, kidneys, and forestomach . A significant study demonstrated that TCP induced DNA damage in multiple tissues following administration via gavage or intraperitoneal injection .

Metabolic Pathways

The metabolism of TCP primarily occurs in the liver through cytochrome P450 enzymes. Studies have identified several metabolites, including 1,3-dichloroacetone , formed during the oxidation process . The metabolic activation of TCP is crucial for its biological effects; it often requires prior metabolic conversion to exert genotoxic effects in mammalian cells .

Case Study 1: Liver Injury from TCP Exposure

A case report highlighted two instances of severe liver injury linked to TCP poisoning. Both patients exhibited acute symptoms followed by severe jaundice indicative of liver failure. Biochemical analysis revealed elevated liver enzymes consistent with hepatotoxicity .

Case Study 2: Groundwater Bioremediation

In environmental studies focusing on TCP biodegradation, researchers have explored enhanced in-situ biological reduction methods. These studies indicate that specific microbial communities can degrade TCP under anaerobic conditions, suggesting potential bioremediation strategies for contaminated groundwater .

Mutagenicity and Genotoxicity

TCP has demonstrated mutagenic properties in both bacterial and mammalian cell systems. It binds covalently to DNA in vivo, leading to the formation of DNA adducts which are critical precursors for carcinogenesis .

Histopathological Effects

Histopathological evaluations from chronic exposure studies reveal significant lesions in the liver and kidneys of treated animals. For instance, male rats showed increased liver weights and signs of necrosis after prolonged exposure to TCP .

Summary of Key Findings

| Study Type | Key Findings |

|---|---|

| Acute Toxicity | Moderate toxicity; symptoms include jaundice and liver dysfunction |

| Chronic Toxicity | Carcinogenic potential; tumors observed in various organs |

| Metabolic Pathways | Primarily metabolized by cytochrome P450; produces genotoxic metabolites |

| Case Studies | Severe liver injury reported; successful biodegradation in environmental studies |

Propiedades

IUPAC Name |

1,1,3-trichloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3/c4-2-1-3(5)6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWHLZCXYCQNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174342 | |

| Record name | Propane, 1,1,3-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20395-25-9 | |

| Record name | Propane, 1,1,3-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020395259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,3-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.